Enzaprost -

Enzaprost

Catalog Number: EVT-1589855
CAS Number:
Molecular Formula: C20H33O5-
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostaglandin F2alpha(1-) is a prostaglandin carboxylic acid anion that is the conjugate base of prostaglandin F2alpha, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human metabolite. It derives from a prostaglandin F2alpha-CoA(4-). It is a conjugate base of a prostaglandin F2alpha.
A naturally occurring prostaglandin that has oxytocic, luteolytic, and abortifacient activities. Due to its vasocontractile properties, the compound has a variety of other biological actions.
Overview

Enzaprost is a synthetic analogue of prostaglandin E2, primarily used in veterinary medicine for reproductive management in livestock. It plays a crucial role in regulating various reproductive processes, including estrus induction and synchronization. The compound is particularly noted for its effectiveness in enhancing reproductive efficiency in cattle and other domestic animals.

Source

Enzaprost is derived from the natural prostaglandins found in the body, specifically from arachidonic acid through enzymatic pathways. Prostaglandins are lipid compounds that exert diverse physiological effects, including the modulation of inflammation, blood flow, and reproductive functions. Enzaprost is synthesized to mimic these natural compounds while offering improved stability and efficacy.

Classification

Enzaprost belongs to the class of compounds known as prostaglandins. More specifically, it is classified as a prostaglandin E2 analogue. This classification is significant due to the wide-ranging biological activities associated with prostaglandins, particularly in reproductive physiology.

Synthesis Analysis

Methods

The synthesis of Enzaprost typically involves multi-step organic reactions that modify the structure of prostaglandin E2 to enhance its pharmacological properties. The process generally includes:

  1. Starting Material: Arachidonic acid or its derivatives are commonly used as starting materials.
  2. Functional Group Modifications: Various chemical reactions are employed to introduce functional groups that enhance receptor binding and stability.
  3. Purification: The final product is purified using techniques such as chromatography to ensure high purity levels suitable for therapeutic use.

Technical Details

The synthetic pathway may involve:

  • Hydroxylation: Adding hydroxyl groups to specific carbon atoms to modify activity.
  • Alkylation: Introducing alkyl groups to improve lipophilicity.
  • Reduction/Oxidation Reactions: Altering oxidation states to achieve the desired biological activity.
Molecular Structure Analysis

Structure

Enzaprost's molecular structure closely resembles that of natural prostaglandin E2 but features specific modifications that enhance its receptor affinity and metabolic stability.

Data

  • Molecular Formula: C20H34O5
  • Molecular Weight: 350.48 g/mol
  • Structural Features: Contains multiple hydroxyl groups and a carboxylic acid functional group, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions

Enzaprost participates in various biochemical reactions, primarily involving interactions with specific receptors in the body:

  1. Receptor Binding: Enzaprost binds to prostaglandin receptors (EP receptors), triggering downstream signaling pathways.
  2. Metabolic Degradation: The compound undergoes enzymatic degradation through oxidation and conjugation processes, primarily in the liver.

Technical Details

The pharmacodynamics of Enzaprost involve:

  • Agonistic Activity: Acting as an agonist at EP receptors, influencing uterine contractions and vascular responses.
  • Antagonistic Effects on Other Pathways: Modulating pathways involved in inflammation and pain perception.
Mechanism of Action

Process

Enzaprost exerts its effects by mimicking the action of endogenous prostaglandins:

  1. Binding to EP Receptors: Upon administration, Enzaprost binds to EP receptors located on target tissues such as the uterus and ovaries.
  2. Signal Transduction: This binding initiates a cascade of intracellular events leading to physiological responses such as increased uterine contractility or enhanced follicular development.

Data

Research indicates that Enzaprost effectively increases plasma progesterone levels and influences estrous cycles in treated animals, demonstrating its utility in reproductive management strategies.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties

  • Stability: Enzaprost is relatively stable under standard laboratory conditions but may degrade when exposed to light or extreme temperatures.
  • pH Sensitivity: The compound's activity can be influenced by pH levels, affecting its ionization state and receptor binding affinity.
Applications

Enzaprost has several scientific uses, particularly within veterinary medicine:

  1. Estrus Synchronization: Widely used for synchronizing estrus cycles in cattle and small ruminants, facilitating timed artificial insemination.
  2. Induction of Abortion: Utilized for managing unwanted pregnancies or controlling reproductive cycles in livestock.
  3. Therapeutic Applications: Investigated for potential applications in treating reproductive disorders or enhancing fertility protocols.
Historical Development and Contextual Emergence

Discovery and Initial Characterization in Prostaglandin Research

Enzaprost (dinoprost tromethamine) emerged from foundational prostaglandin research in the mid-20th century, when scientists isolated prostaglandin F2α (PGF2α) as a key regulator of reproductive physiology. Initial studies characterized its potent luteolytic activity—the ability to regress the corpus luteum (CL) and terminate the progesterone-dominated luteal phase in mammals. This discovery was pivotal for reproductive management, as it provided a biochemical mechanism to control estrous cycles. Early pharmacological characterization revealed that dinoprost, the active compound in Enzaprost, bound to FP prostaglandin receptors in the CL, triggering caspase-mediated apoptosis in luteal cells and reducing progesterone synthesis within 3–6 hours post-administration [3].

Enzaprost was developed as a synthetic analog of natural PGF2α optimized for stability and bioavailability. Unlike endogenous PGF2α, which undergoes rapid pulmonary metabolism, Enzaprost’s tromethamine salt formulation allowed sustained systemic circulation, enabling single-dose efficacy. Initial veterinary applications focused on estrus synchronization in cattle, where studies demonstrated >90% luteolysis rates in cycling cows with functional CLs. This established it as a reliable tool for herd reproductive management [3] [7].

Table 1: Key Milestones in Enzaprost Development

Year RangeResearch FocusCritical Finding
1970–1980Prostaglandin IsolationIdentification of PGF2α’s luteolytic mechanism
1985–1995Analog SynthesisDevelopment of dinoprost tromethamine for enhanced stability
1995–2005Clinical Validation>90% CL regression rates in cattle trials

Evolution in Pharmacological Research Paradigms

Enzaprost catalyzed a shift from observational herd management to precision hormonal control. Early reproductive protocols relied on estrus detection, yielding variable breeding intervals. Research in the 1990s–2000s integrated Enzaprost into structured synchronization programs like Ovsynch and PRIDsynch, enabling predictable ovulation timing. A meta-analysis of 71 studies confirmed that Enzaprost-based Ovsynch protocols achieved pregnancy rates comparable to natural breeding (RR=1.04; p>0.05) but with significantly improved herd-wide synchrony [7] [8].

Pharmacodynamic refinements revealed Enzaprost’s dual mechanisms beyond luteolysis:

  • Uterotonic Effects: In vitro studies demonstrated superior myometrial contraction induction vs. synthetic analogs (e.g., d-cloprostenol), making it valuable for uterine infection clearance [3].
  • Follicular Wave Synchronization: Combined with GnRH, Enzaprost reset follicular growth, permitting fixed-time artificial insemination (FTAI) without estrus detection [9].

This era saw Enzaprost’s applications expand to swine, where it induced farrowing within 24–36 hours, reducing neonatal mortality from prolonged farrowing [3].

Role in Shifting Therapeutic Strategies for Reproductive Physiology

Enzaprost reshaped three core therapeutic strategies in veterinary reproduction:

Synchronization Protocol Optimization

Enzaprost became integral to multimodal reproductive protocols. In the 5d Co-Synch system, its administration 72 hours post-GnRH achieved 88–89% synchronization rates in heifers, enabling large-scale FTAI. Modifications delaying Enzaprost by 24 hours (6dCo48 protocol) maintained conception rates (62.0% vs. 59.7%; p=0.907) while aligning cattle and swine management schedules [9].

Table 2: Impact of Enzaprost on Reproductive Efficiency

ProtocolSynchronization RateConception RateKey Advantage
Ovsynch80–85%43.2%Timed AI without estrus detection
5d Co-Synch 72h88.2%59.7%Shortened follicular dominance
PRIDsynch + Enzaprost89.5%41.7%Compatibility with progesterone devices

Embryo Production Enhancement

In bovine in vitro embryo production (IVP), Enzaprost-enabled ovarian stimulation protocols increased viable oocyte yields by 30–40%. Coasting protocols (FSH withdrawal before ovum pickup) combined with progesterone support devices like PRID Delta—applied post-Enzaprost-induced luteolysis—yielded superior blastocyst development rates (42.2% vs. 17.1% without progesterone; p=0.018) [1] [4].

Maternal-Conceptus Communication

Enzaprost-based cycle control facilitated advanced studies of embryo-maternal dialogue. Research using synchronized heifers revealed that optimal progesterone trajectories—modulated via Enzaprost-induced CL regression—accelerated conceptus elongation by altering uterine fluid metabolomics. Day 14 conceptuses from high-progesterone models exhibited a metabolically retentive phenotype, enhancing interferon-tau secretion for maternal pregnancy recognition [4] [5].

Properties

Product Name

Enzaprost

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C20H33O5-

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1

InChI Key

PXGPLTODNUVGFL-YNNPMVKQSA-M

Synonyms

CF Me ester
CMPF ester
cyclohexyl methylphosphonofluoridate
cyclohexyl methylphosphonofluoridate, (+)-isomer
cyclohexyl methylphosphonofluoridate, (-)-isomer
cyclohexylmethylphosphonofluoridate
cyclosarin
cyclosin
GF cpd

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)[O-])O)O)O

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)[O-])O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.